molecular formula C11H9ClN2O3 B15245793 3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one CAS No. 91661-76-6

3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one

Cat. No.: B15245793
CAS No.: 91661-76-6
M. Wt: 252.65 g/mol
InChI Key: MALLNCIXWQLLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one is a heterocyclic compound that features a unique structure combining a cinnolinone core with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-ethylcinnolin-4-one with a dioxole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnolinone derivatives.

Scientific Research Applications

3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the dioxole and cinnolinone moieties play crucial roles in its activity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-6,7-methylenedioxy-4-quinoline-3-carboxylic acid: Shares a similar dioxole structure but differs in the core scaffold.

    5-Ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid: Another compound with a dioxole ring, but with a quinoline core.

Uniqueness

3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one is unique due to its specific combination of a cinnolinone core with a dioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91661-76-6

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

3-chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4-one

InChI

InChI=1S/C11H9ClN2O3/c1-2-14-7-4-9-8(16-5-17-9)3-6(7)10(15)11(12)13-14/h3-4H,2,5H2,1H3

InChI Key

MALLNCIXWQLLPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)Cl)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.